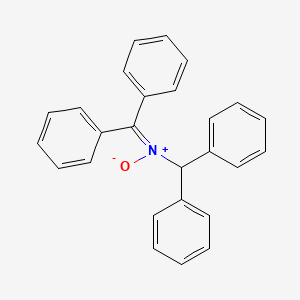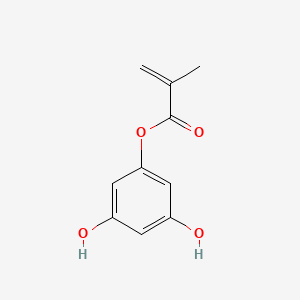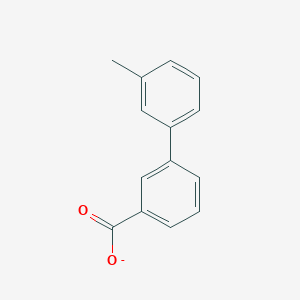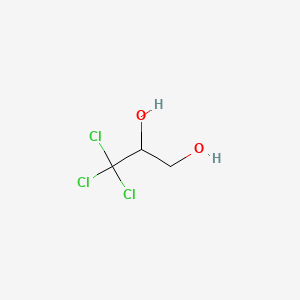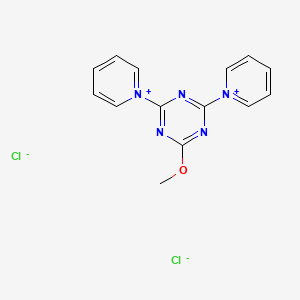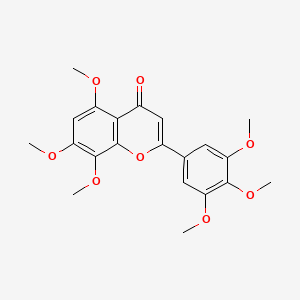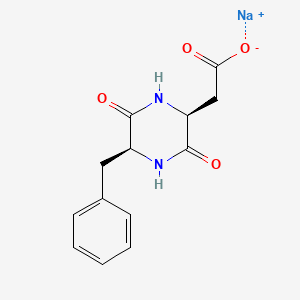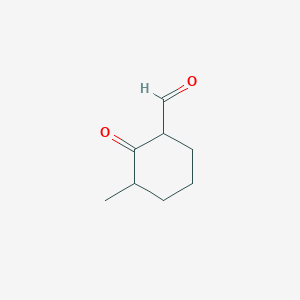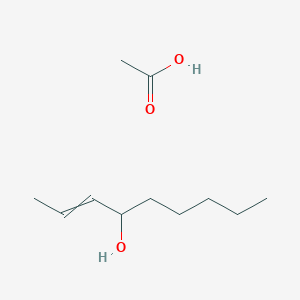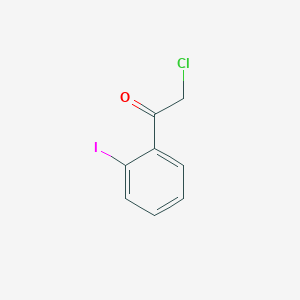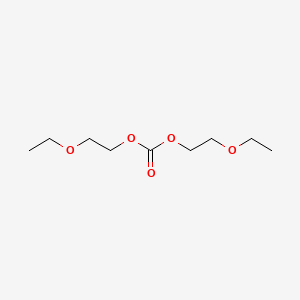
Bis(2-ethoxyethyl) carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-ethoxyethyl) carbonate is an organic compound with the molecular formula C8H16O5 It is a type of carbonate ester, which is characterized by the presence of a carbonate group (CO3) bonded to two ethoxyethyl groups
准备方法
Synthetic Routes and Reaction Conditions: Bis(2-ethoxyethyl) carbonate can be synthesized through the reaction of ethylene carbonate with ethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60 to 80°C and a pressure of 1 to 2 atmospheres. The catalyst used can be a base such as potassium carbonate or an acid such as sulfuric acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to remove impurities and obtain a high-purity product.
化学反应分析
Types of Reactions: Bis(2-ethoxyethyl) carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form ethylene glycol and ethanol.
Transesterification: It can react with alcohols to form different carbonate esters.
Polymerization: It can be used as a monomer in the synthesis of polycarbonates.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Transesterification: Requires an alcohol and a catalyst, such as sodium methoxide or titanium isopropoxide.
Polymerization: Often conducted under an inert atmosphere with a catalyst such as dibutyltin dilaurate.
Hydrolysis: Ethylene glycol and ethanol.
Transesterification: Various carbonate esters depending on the alcohol used.
科学研究应用
Chemistry: In chemistry, bis(2-ethoxyethyl) carbonate is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of cyclic carbonates and polycarbonates.
Biology and Medicine: In biological and medical research, this compound is explored for its potential use in drug delivery systems. Its ability to form biodegradable polycarbonates makes it a candidate for developing biocompatible materials for medical implants and controlled drug release.
Industry: In the industrial sector, this compound is used in the production of high-performance polymers. These polymers are utilized in various applications, including coatings, adhesives, and sealants. Its role in the synthesis of non-isocyanate polyurethanes is also of significant interest due to the growing demand for environmentally friendly materials.
作用机制
The mechanism by which bis(2-ethoxyethyl) carbonate exerts its effects is primarily through its reactivity as a carbonate ester. In polymerization reactions, it acts as a monomer that can undergo ring-opening polymerization to form polycarbonates. The molecular targets and pathways involved in its biological applications are related to its biodegradability and biocompatibility, making it suitable for use in medical devices and drug delivery systems.
相似化合物的比较
Similar Compounds:
Bis(2-methoxyethyl) carbonate: Similar in structure but with methoxy groups instead of ethoxy groups.
Bis(2-ethylhexyl) carbonate: Contains longer alkyl chains, resulting in different physical properties.
Dimethyl carbonate: A simpler carbonate ester with two methyl groups.
Uniqueness: Bis(2-ethoxyethyl) carbonate is unique due to its balance of reactivity and stability. Its ethoxyethyl groups provide a balance between hydrophilicity and hydrophobicity, making it versatile for various applications. Compared to bis(2-methoxyethyl) carbonate, it offers slightly different solubility and reactivity profiles, which can be advantageous in specific synthetic and industrial processes.
属性
CAS 编号 |
2049-74-3 |
|---|---|
分子式 |
C9H18O5 |
分子量 |
206.24 g/mol |
IUPAC 名称 |
bis(2-ethoxyethyl) carbonate |
InChI |
InChI=1S/C9H18O5/c1-3-11-5-7-13-9(10)14-8-6-12-4-2/h3-8H2,1-2H3 |
InChI 键 |
BLWNPYNZLCQESL-UHFFFAOYSA-N |
规范 SMILES |
CCOCCOC(=O)OCCOCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


